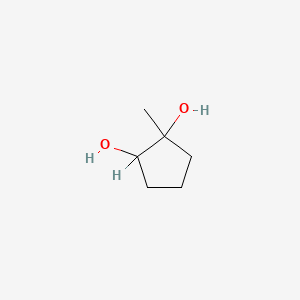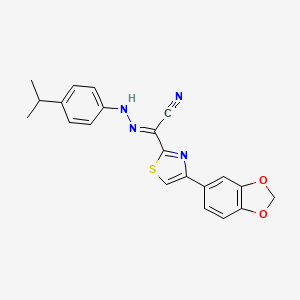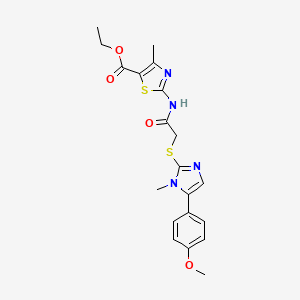
ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles are five-membered rings with sulfur and nitrogen atoms. The molecular structure of thiazoles can be influenced by the substituents at different positions .Chemical Reactions Analysis
The reactivity of thiazoles can be influenced by the substituents on the ring. For example, substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis
Thiazoles are generally stable and easy to handle. They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Chemical Behavior
A significant body of research has been dedicated to the synthesis and chemical behavior of compounds structurally related to ethyl 2-(2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate. Studies have shown the potential of these compounds in synthesizing derivatives with varied biological activities. For instance, Mohamed (2021) describes the creation of compounds through interactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, leading to the synthesis of new compounds with confirmed structures via elemental analysis and spectroscopic data (Mohamed, 2021).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant properties of related compounds has yielded promising results. For example, Raghavendra et al. (2017) explored the synthesis of imidazo[2,1-b]thiazole derivatives, demonstrating their efficacy in antimicrobial and antimalarial activities, highlighting the potential of these compounds in therapeutic applications (Raghavendra et al., 2017).
Anti-cancer Potential
Another avenue of research has been the investigation into the anti-cancer properties of compounds within this chemical family. Sonar et al. (2020) synthesized a series of thiazole compounds, testing their anticancer activity against breast cancer cells, MCF7. Their findings indicated significant antiproliferative effects, showcasing the potential of these compounds in cancer treatment (Sonar et al., 2020).
Synthesis of Heterocyclic Compounds
The synthesis and modification of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have also been extensively studied, revealing their versatility in the creation of a wide range of heterocyclic compounds. This includes the work of Desai et al. (2019), who synthesized derivatives and evaluated their antimicrobial activities, further emphasizing the chemical's utility in drug development (Desai et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-5-28-18(26)17-12(2)22-19(30-17)23-16(25)11-29-20-21-10-15(24(20)3)13-6-8-14(27-4)9-7-13/h6-10H,5,11H2,1-4H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNZOHRYQKHTOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

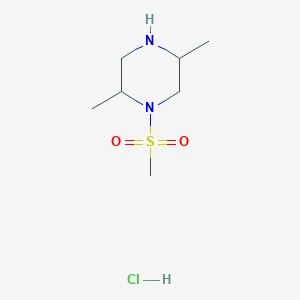
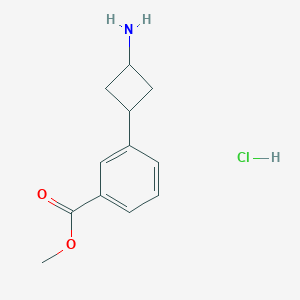
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2410365.png)


![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2410370.png)
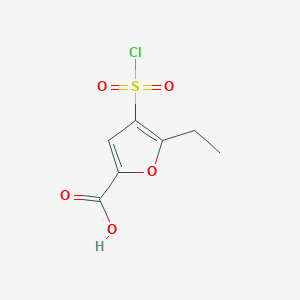
![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)
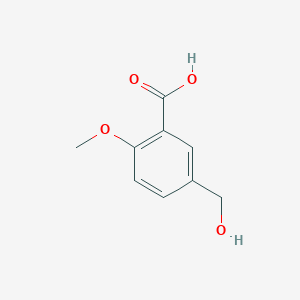
![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2410377.png)
![1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2410378.png)
